3-(DI-T-Butylphosphino)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(DI-T-Butylphosphino)propylamine is a chemical compound with the molecular formula C11H26NP and a molecular weight of 203.30 g/mol . It is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its unique structure, which includes a phosphine group attached to a propylamine chain, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DI-T-Butylphosphino)propylamine typically involves the reaction of di-tert-butylphosphine with 3-chloropropylamine under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(DI-T-Butylphosphino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used in forming coordination complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
3-(DI-T-Butylphosphino)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(DI-T-Butylphosphino)propylamine involves its ability to act as a ligand, forming stable complexes with transition metals . These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Comparison with Similar Compounds
Similar Compounds
3-(DI-T-Butylphosphino)propylamine: C11H26NP
(3-AMINOPROPYL)DI-TERT-BUTYL PHOSPHANE: Similar structure with slight variations in the functional groups.
3-(DI-TERT-BUTYLPHOSPHINO)PROPYLAMINE: Another variant with similar properties.
Uniqueness
This compound stands out due to its high stability and reactivity as a ligand in coordination chemistry . Its ability to form stable complexes with a wide range of transition metals makes it a versatile compound in various applications .
Properties
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMCOLELPAPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.